4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound is a synthetic pyrrolone derivative characterized by a 1,5-dihydro-2H-pyrrol-2-one core substituted with multiple aromatic and functional groups. Key structural features include:
- 4-Ethoxy-3-methylbenzoyl group: Positioned at the 4-position of the pyrrolone ring, this moiety introduces steric bulk and modulates electronic properties via the ethoxy (electron-donating) and methyl (steric) substituents.
- 3-Hydroxy group: A polar functional group that enhances solubility and may participate in hydrogen bonding.
- 5-(4-Methylphenyl) group: A hydrophobic para-methyl-substituted aryl ring contributing to lipophilicity.
The compound’s molecular formula is C₃₂H₃₂N₂O₄ (calculated based on analogous structures), with an average mass of ~508.6 g/mol. Its synthesis typically involves multi-step condensation and cyclization reactions, as seen in structurally related analogs .
Properties
Molecular Formula |
C27H26N2O4 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H26N2O4/c1-4-33-22-12-11-21(14-18(22)3)25(30)23-24(20-9-7-17(2)8-10-20)29(27(32)26(23)31)16-19-6-5-13-28-15-19/h5-15,24,30H,4,16H2,1-3H3/b25-23+ |
InChI Key |
DEQQNVWLDDHBPC-WJTDDFOZSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C)/O)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include ethyl bromide, methylbenzoyl chloride, and pyridine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that could be explored for potential therapeutic applications.
Medicine: Its unique structure could make it a candidate for drug development.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it might inhibit certain enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 4-aroyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, where structural variations at the 1-, 4-, and 5-positions significantly influence physicochemical and biological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 23) reduce melting points compared to electron-donating groups (e.g., tert-butyl in Compound 20) due to disrupted crystal packing .
- Bulky substituents (e.g., bis-CF₃ in Compound 26) further lower melting points by introducing steric strain .
Impact on Synthesis Yields :
- Steric hindrance (e.g., isopropyl in Compound 38) correlates with lower yields (~17%), whereas less hindered analogs (e.g., Compound 20) achieve higher yields (62%) .
Bioavailability and Solubility :
- The pyridin-3-ylmethyl group in the target compound and likely enhances aqueous solubility compared to hydroxypropyl substituents in Compounds 20–41, which rely on hydroxyl groups for polarity .
SAR Trends :
- Para-substituted aryl groups (e.g., 4-methylphenyl in the target compound) favor π-π stacking interactions in target binding, while ortho-substitutions (e.g., 2-ethoxy in Compound 41) may reduce affinity due to steric clashes .
Research Findings and Methodological Insights
- Structural Characterization : Analogs in this class are routinely characterized via high-resolution mass spectrometry (HRMS) and melting point analysis, as demonstrated in . X-ray crystallography (using SHELX ) and computational tools like Multiwfn aid in elucidating electronic and steric profiles.
- Biological Relevance : While specific data for the target compound is unavailable, analogs with pyridinylmethyl groups (e.g., ) show promise in kinase inhibition due to nitrogen-mediated hydrogen bonding.
Biological Activity
The compound 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one , with the CAS number 609794-61-8 , is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C30H31NO5
- Molecular Weight : 485.57 g/mol
- Structure : The compound features a pyrrolidine ring substituted with various functional groups, which contribute to its biological properties.
Biological Activity Overview
Research into this compound's biological activity has highlighted several key areas:
1. Antimicrobial Activity
Studies have indicated that derivatives of pyrrolidine compounds often exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. In vitro tests demonstrated that modifications to the side chains can enhance antibacterial efficacy, particularly against resistant strains of bacteria .
2. Antioxidant Properties
The antioxidant capacity of similar compounds has been assessed through various assays, including DPPH and ABTS radical scavenging tests. These tests suggest that the presence of hydroxyl groups in the structure may play a crucial role in neutralizing free radicals, thereby offering potential protective effects against oxidative stress-related diseases .
3. Enzyme Inhibition
Pyrrolidine derivatives have been investigated for their inhibitory effects on key enzymes related to various diseases:
- Cholinesterase Inhibition : Some studies report moderate to strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating neurodegenerative disorders like Alzheimer's disease .
- Cyclooxygenase (COX) Inhibition : Compounds with similar scaffolds have shown promise in inhibiting COX enzymes, which are involved in inflammatory processes .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to the target compound:
The biological activities of this compound may be attributed to several mechanisms:
- Interaction with Biological Targets : The structural features allow for interaction with various enzymes and receptors, modulating their activity.
- Radical Scavenging : The presence of hydroxyl groups enhances electron donation capabilities, allowing these compounds to neutralize free radicals effectively.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The compound is synthesized via multi-step procedures involving condensation reactions. For example, substituted benzaldehydes (e.g., 4-methylbenzaldehyde) are reacted with ethyl acetoacetate and other reagents under specific conditions. Key intermediates are purified using column chromatography and characterized via melting point analysis, mass spectrometry (e.g., ESI-MS), and NMR spectroscopy. Yields typically range from 47% to 62%, depending on substituents and reaction optimization .
Q. How is the purity of the compound validated in academic research?
Purity is confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). Structural identity is verified via spectroscopic methods:
Q. What solvents and buffers are recommended for handling this compound in biological assays?
The compound is typically dissolved in DMSO for in vitro studies. For stability, ammonium acetate buffer (pH 6.5) is used in assays requiring aqueous conditions, as it minimizes degradation and maintains solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce side products?
- Temperature control : Lowering reaction temperatures (e.g., room temperature for 3 hours) reduces side reactions like over-alkylation .
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts can enhance condensation efficiency.
- Purification : Gradient elution in column chromatography isolates the target compound from structurally similar byproducts .
Q. What structural modifications enhance the compound’s bioactivity, and how are they validated?
Substitutions on the benzoyl (e.g., 4-ethoxy vs. 4-methyl) or pyridinyl groups significantly impact activity. For example:
- Electron-donating groups (e.g., 4-dimethylaminophenyl) increase solubility and binding affinity in hydrophobic pockets.
- Bulkier substituents (e.g., 4-tert-butylphenyl) may sterically hinder target interactions, reducing efficacy . These effects are validated via structure-activity relationship (SAR) studies using in vitro assays and molecular docking simulations .
Q. How do crystallographic data resolve contradictions between computational models and experimental observations?
Single-crystal X-ray diffraction provides definitive bond lengths and angles, clarifying ambiguities in computational predictions. For example, deviations in dihedral angles between the pyrrol-2-one core and aryl substituents (observed in crystallography vs. DFT calculations) guide corrections to force-field parameters .
Q. What analytical methods are critical for detecting degradation products under varying pH conditions?
- LC-MS/MS : Identifies hydrolyzed or oxidized derivatives (e.g., cleavage of the ethoxy group at acidic pH).
- Stability-indicating assays : Accelerated degradation studies (40°C, 75% humidity) coupled with HPLC-DAD quantify degradation kinetics .
Methodological Considerations
- Contradiction resolution : Discrepancies in melting points or spectral data between batches often arise from residual solvents (e.g., Et₂O or MeOH). Rigorous drying under vacuum (40°C, 24 hours) ensures consistency .
- Safety protocols : Handling powdered compounds requires PPE (gloves, respirators) due to potential respiratory hazards. Storage in amber vials under nitrogen prevents photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
